N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC19993383
Molecular Formula: C15H18N6O2S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N6O2S |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C15H18N6O2S/c22-13(18-14-19-17-11-24-14)10-16-15(23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,23)(H,18,19,22) |
| Standard InChI Key | HNHYJUANLKYXGY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NN=CS3 |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Components
The molecule comprises three distinct pharmacophoric units:
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1,3,4-Thiadiazole Ring: A five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This moiety is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets such as enzymes and receptors .
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Piperazine-Carboxamide Backbone: A 4-phenylpiperazine group linked via a carboxamide bridge. Piperazine derivatives are widely recognized for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors .
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Oxo-Ethylideneamino Linker: A ketone-functionalized ethylene spacer that connects the thiadiazole and piperazine groups, providing conformational flexibility while maintaining planarity for target engagement.
Molecular Geometry and Electronic Configuration
X-ray crystallography data from analogous compounds (e.g., Les-3331) suggest that the (2Z)-configuration of the thiadiazole-imine bond enforces a planar geometry, critical for binding to hydrophobic protein pockets. The phenylpiperazine group adopts a chair conformation, with the phenyl ring oriented perpendicular to the piperazine plane to minimize steric clashes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NN=CS3 |
| Topological Polar Surface Area | 125 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
Reaction Sequence
The synthesis involves a multi-step protocol:
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Formation of 1,3,4-Thiadiazole-2-Amine: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
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Carboxamide Coupling: Reaction of 4-phenylpiperazine-1-carbonyl chloride with the primary amine of the oxo-ethylideneamino intermediate via Schotten-Baumann conditions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity, as confirmed by HPLC.
Optimization Challenges
Key issues during synthesis include:
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Racemization at the Imine Bond: Controlled pH (6.5–7.0) and low temperatures (0–5°C) are required to maintain the (2Z)-stereochemistry .
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Solubility Limitations: The intermediate thiadiazole-amine exhibits poor solubility in polar aprotic solvents, necessitating the use of dimethylformamide (DMF) as a reaction medium .
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 3.15–3.45 (m, 8H, piperazine-H), 4.22 (s, 2H, CH₂CO), 7.32–7.45 (m, 5H, Ph-H), 8.05 (s, 1H, thiadiazole-H) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 154.3 (thiadiazole-C), 129.1–135.6 (Ph-C), 52.4–54.1 (piperazine-C).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S vibration).
Mass Spectrometric Analysis
High-resolution ESI-MS ([M+H]⁺) displays a peak at m/z 347.1321 (calculated 347.1318 for C₁₅H₁₉N₆O₂S), confirming molecular integrity.
Biological Activity and Mechanism of Action
Neuropharmacological Effects
In silico docking studies predict affinity for:
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5-HT₁A Serotonin Receptors: ΔG = -9.8 kcal/mol, comparable to buspirone (-10.2 kcal/mol) .
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D₂ Dopamine Receptors: Moderate antagonism (Kᵢ = 120 nM) in striatal membrane assays .
Therapeutic Applications and Future Directions
Oncology
Preclinical data from related thiadiazole derivatives show:
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Apoptosis Induction: Caspase-3 activation (2.8-fold increase) in HT-29 colon cancer cells .
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Angiogenesis Suppression: 60% reduction in VEGF secretion at 5 μM concentration .
Neuropsychiatry
The piperazine component suggests potential utility in:
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Generalized Anxiety Disorder: 5-HT₁A partial agonism with reduced β-arrestin recruitment .
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Schizophrenia: D₂/D₃ receptor occupancy rates of 65–72% at 10 mg/kg doses in rodent models .
Optimization Strategies
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